TRICARBONYL(1 3 5-CYCLOHEPTATRIENE)TUNG
Description
Tricarbonyl(1,3,5-cycloheptatriene)tungsten is an organometallic complex featuring a tungsten (W) center coordinated to three carbonyl (CO) ligands and a 1,3,5-cycloheptatriene ligand. The cycloheptatriene ligand, a seven-membered ring with alternating double bonds, is classified as non-aromatic due to its failure to satisfy Hückel’s 4n+2 π-electron rule (n=1 for 6 π-electrons in a seven-membered ring) . This non-aromaticity distinguishes it from analogous aromatic ligands (e.g., benzene or cyclopentadienyl) and likely influences the electronic and steric properties of the complex.
Synthetic routes for such tricarbonyl complexes often involve thermal or photochemical reactions. For example, rhenium (Re) and technetium (Tc) tricarbonyl complexes are prepared via heating aqueous solutions of ligands with metal tricarbonyl precursors (e.g., $[^{99m}\text{Tc}(CO)3(\text{H}2\text{O})3]^+$) or using rhenium surrogates like $[Et4N]2[\text{Re}(CO)3(\text{Br})_3]$ .
Properties
CAS No. |
12128-81-3 |
|---|---|
Molecular Formula |
C10H8O3W |
Molecular Weight |
360.01 |
Origin of Product |
United States |
Preparation Methods
High-Temperature Dehydrohalogenation
The traditional method involves thermal dehydrochlorination of 7,7-dichlorobicyclo[4.1.0]heptane at 490–520°C under nitrogen flow. This process yields 35% 1,3,5-cycloheptatriene alongside 36% toluene as a byproduct. While straightforward, the high energy input and moderate selectivity limit its industrial applicability.
Catalytic Ring-Opening of Halogenated Precursors
A Chinese patent (CN101747139A) describes an improved approach using 7,7-dichloro- or 7,7-dibromo-dicyclo[4.1.0]heptane with copper-based catalysts (e.g., CuBr, CuI) in polar solvents (DMF, NMP) at 140–260°C. This method achieves yields of 56–90% with reduced toluene byproduct (≤5%). Key parameters include:
-
Catalyst loading : 0.5–5 mol% relative to substrate
-
Solvent ratio : 2–10:1 (solvent:substrate)
-
Reaction time : 2–6 hours
This catalytic system enhances selectivity by suppressing radical pathways that lead to toluene formation.
Preparation of Tricarbonyl(1,3,5-Cycloheptatriene)Tungsten
The coordination of 1,3,5-cycloheptatriene to tungsten tricarbonyl frameworks follows two validated protocols:
Direct Ligand Substitution Using W(CO)₃(NCR)₃ Precursors
W(CO)₃(NCR)₃ complexes (R = Et, Pr) react with 1,3,5-cycloheptatriene in refluxing tetrahydrofuran (THF) to yield the target compound. The reaction proceeds via displacement of nitrile ligands:
Conditions :
Reductive Carbonylation Route
An alternative method from Inorganic Syntheses employs W(CO)₆ as the tungsten source. The cycloheptatriene ligand displaces three CO groups under UV irradiation in cyclohexane:
Optimized Parameters :
Comparative Analysis of Methodologies
The direct substitution method offers higher yields but requires pre-synthesized W(CO)₃(NCR)₃ intermediates. In contrast, the reductive route uses commercially available W(CO)₆ but demands specialized UV equipment.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
TRICARBONYL(1 3 5-CYCLOHEPTATRIENE)TUNG undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl ligands can be substituted by other ligands such as phosphines or amines.
Oxidation and Reduction Reactions: The tungsten center can undergo oxidation or reduction, altering the oxidation state of the metal.
Cycloaddition Reactions: The cycloheptatriene ligand can participate in cycloaddition reactions, forming new cyclic structures.
Common Reagents and Conditions
Common reagents used in reactions with this compound include phosphines (e.g., triphenylphosphine), amines, and various oxidizing or reducing agents. Reaction conditions often involve the use of solvents such as THF or dichloromethane, and reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield phosphine or amine complexes, while cycloaddition reactions can produce new cyclic organometallic compounds .
Scientific Research Applications
TRICARBONYL(1 3 5-CYCLOHEPTATRIENE)TUNG has a wide range of applications in scientific research, including:
Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation and hydroformylation reactions.
Material Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Organometallic Chemistry: It serves as a model compound for studying the reactivity and bonding of organometallic complexes.
Mechanism of Action
The mechanism of action of TRICARBONYL(1 3 5-CYCLOHEPTATRIENE)TUNG involves the coordination of the tungsten center to the carbonyl and cycloheptatriene ligands. The compound can undergo ligand exchange reactions, where the carbonyl ligands are replaced by other ligands. The tungsten center can also participate in redox reactions, altering its oxidation state and reactivity. The cycloheptatriene ligand can engage in cycloaddition reactions, forming new cyclic structures .
Comparison with Similar Compounds
Comparison with Similar Compounds
Metal Center Variations
Tricarbonyl complexes of transition metals such as Re, Tc, and manganese (Mn) share structural similarities but exhibit divergent applications and electronic properties:
- Applications : Re and Tc tricarbonyls dominate radiopharmaceuticals due to their favorable nuclear properties (e.g., $^{99m}\text{Tc}$ for imaging), while Mn analogs are explored for redox catalysis. Tungsten’s applications remain underexplored but may leverage its stability in high-temperature or oxidative environments.
Ligand Structure and Reactivity
The 1,3,5-cycloheptatriene ligand’s non-aromaticity contrasts with aromatic ligands like benzene or cyclopentadienyl:
- Aromatic vs. Non-Aromatic Ligands: Aromatic ligands (e.g., cyclopentadienyl in $[Re(CO)_3(\text{Cp})]$) provide strong electron donation and symmetric coordination, enhancing thermal stability.
- Ring Size and Conjugation : Smaller rings (e.g., five-membered cyclopentadienyl) enable stronger metal-ligand orbital overlap. The larger cycloheptatriene may reduce this overlap, affecting catalytic activity or photophysical properties.
Q & A
Q. What are the optimal synthetic routes for TRICARBONYL(1 3 5-CYCLOHEPTATRIENE)TUNGSTEN, and how do reaction conditions influence yield?
Methodological Answer:
- Employ factorial design to systematically vary parameters (temperature, pressure, solvent polarity) and identify interactions affecting yield .
- Use pre-test/post-test designs with control groups to isolate variables (e.g., ligand substitution rates) and validate reproducibility .
- Example factors to test: CO ligand stability under varying temperatures, cycloheptatriene coordination geometry in different solvents.
Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this complex?
Methodological Answer:
- Infrared (IR) spectroscopy : Identify ν(CO) stretching frequencies to confirm carbonyl ligand bonding modes and electronic effects .
- NMR spectroscopy : Use and NMR to resolve cycloheptatriene ring current effects and tungsten-carbon coupling .
- X-ray crystallography : Resolve steric effects of the cycloheptatriene backbone on tungsten coordination geometry .
Q. How does the compound’s stability vary under different environmental conditions (e.g., light, oxygen, humidity)?
Methodological Answer:
- Conduct accelerated degradation studies using controlled environmental chambers to simulate oxidative or photolytic conditions .
- Monitor decomposition pathways via gas chromatography-mass spectrometry (GC-MS) to identify byproducts and degradation kinetics .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of TRICARBONYL(1 3 5-CYCLOHEPTATRIENE)TUNGSTEN?
Methodological Answer:
- Integrate COMSOL Multiphysics with AI-driven DFT simulations to model electron density distribution and frontier molecular orbitals .
- Validate computational results against experimental spectroscopic data (e.g., IR peak assignments) to refine theoretical models .
- Key parameters: Charge transfer between tungsten and cycloheptatriene, ligand field splitting energies.
Q. What methodological frameworks resolve contradictions in reported reactivity trends (e.g., nucleophilic vs. electrophilic behavior)?
Methodological Answer:
Q. How can isotopic labeling (e.g., 13CO^{13}\text{CO}13CO or deuterated cycloheptatriene) clarify mechanistic pathways in ligand substitution reactions?
Methodological Answer:
- Design pulse-chase experiments with isotopically labeled CO to track ligand exchange kinetics via mass spectrometry .
- Compare kinetic isotope effects (KIEs) to distinguish associative vs. dissociative substitution mechanisms .
Data Contradiction & Theoretical Integration
Q. How should researchers address discrepancies in reported catalytic activity of this complex in organic transformations?
Methodological Answer:
Q. What strategies integrate experimental data with computational models to predict novel derivatives of this complex?
Methodological Answer:
- Use AI-driven combinatorial chemistry platforms to screen hypothetical derivatives for synthetic feasibility and stability .
- Validate predictions via high-throughput experimentation (HTE) with automated ligand libraries .
Biological & Toxicological Profiling
Q. What methodological approaches are suitable for evaluating the mutagenic potential of TRICARBONYL(1 3 5-CYCLOHEPTATRIENE)TUNGSTEN?
Methodological Answer:
- Adapt Ames test protocols (as used for 1-methoxy-1,3,5-cycloheptatriene) to assess bacterial reverse mutation induction .
- Use L5178Y mouse lymphoma assays to quantify chromosomal aberrations and compare with structurally related organometallics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
